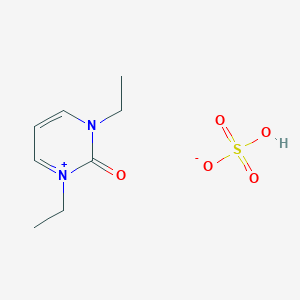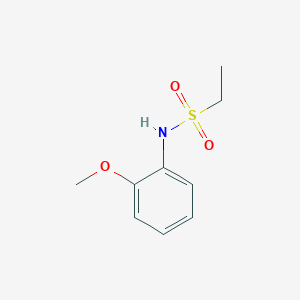
Ethanesulfonamide, N-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanesulfonamide, N-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of ethanesulfonamide, N-(2-methoxyphenyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
Ethanesulfonamide, N-(2-methoxyphenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethanesulfonamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved often include the inhibition of folate synthesis in microorganisms, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to a methane moiety.
N-(2-Methoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness
Ethanesulfonamide, N-(2-methoxyphenyl)- is unique due to its specific combination of an ethanesulfonyl group and a 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .
Propiedades
Número CAS |
57616-34-9 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
VHJYUXYQEDYZDR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)

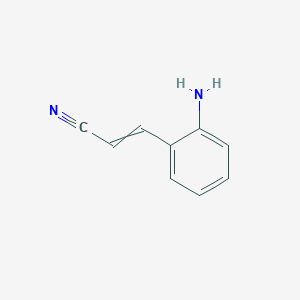

![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)


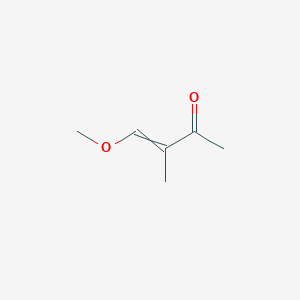
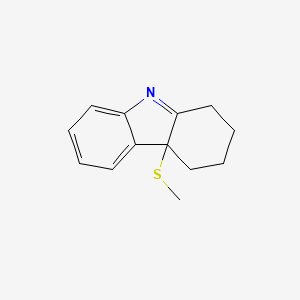
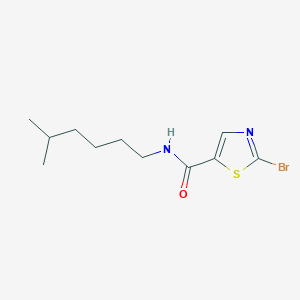

![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
